4-Acetyl-N-(3-pyridyl)benzenesulfonamide
Description
4-Acetyl-N-(3-pyridyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by an acetyl group at the para position of the benzene ring and a 3-pyridylamine substituent at the sulfonamide nitrogen. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the acetyl group and hydrogen-bonding capacity via the pyridyl nitrogen. The compound belongs to a broader class of sulfonamides, which are historically significant for their antimicrobial and enzymatic inhibitory activities .
Properties
Molecular Formula |
C13H12N2O3S |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
4-acetyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H12N2O3S/c1-10(16)11-4-6-13(7-5-11)19(17,18)15-12-3-2-8-14-9-12/h2-9,15H,1H3 |
InChI Key |
UWJIKBPKBYVVPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Acetohexamide (4-Acetyl-N-[(cyclohexylamino)carbonyl]benzenesulfonamide)
- Structural Difference : Replaces the 3-pyridyl group with a cyclohexylurea moiety.
- Impact on Activity : The cyclohexylurea group enables binding to sulfonylurea receptors (SUR1) on pancreatic β-cells, stimulating insulin secretion. In contrast, the 3-pyridyl group in the target compound may favor interactions with enzymes like matriptase, as seen in pyridyl sulfonamide inhibitors .
- Pharmacokinetics : Acetohexamide’s urea group enhances water solubility, whereas the acetyl-pyridyl combination in the target compound may reduce solubility but improve membrane permeability .
4-Amino-N-(3-pyridyl)benzenesulfonamide
- Structural Difference: Substitution of acetyl with an amino group at R1.
- However, the absence of the acetyl group may reduce metabolic stability compared to the target compound .
p-Bromo-N-(3-pyridyl)benzenesulfonamide
- Structural Difference : Introduction of bromine at the para position.
- This contrasts with the acetyl group’s balance of moderate lipophilicity and metabolic lability .
Functional Group Modifications and Selectivity
- Pyridyl Group Orientation : In matriptase inhibitors, the 3-pyridyl sulfonamide’s orientation determines binding mode. For example, compound 24 (a pyridyl bis(oxy)dibenzimidamide derivative) exhibited inverted binding compared to simpler sulfonamides, improving selectivity .
- Electron-Donating vs. Withdrawing Groups: Amino (electron-donating) and bromo/acetyl (electron-withdrawing) groups alter the sulfonamide’s electronic profile, affecting interactions with enzymatic active sites. For instance, acetyl groups may stabilize charge-transfer complexes in hydrophobic pockets .
Metabolic and Toxicological Comparisons
- Metabolic Stability : The acetyl group in this compound is prone to hydrolysis or cytochrome P450-mediated oxidation, whereas bromine in p-bromo analogues may resist degradation but increase hepatotoxicity risk .
- Tissue-Specific Targeting : The 3-pyridyl moiety is shared with tobacco-specific nitrosamines (e.g., NNK), which target lung and pancreatic tissues via metabolic activation. While the sulfonamide’s mechanism differs, the pyridyl group may influence tissue distribution .
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